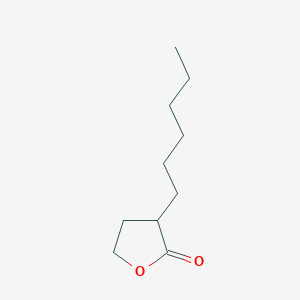
alpha-Hexyl-gamma-butyrolactone
Übersicht
Beschreibung
Alpha-Hexyl-gamma-butyrolactone, also known as HBL, is a cyclic ester that has been extensively studied for its potential applications in the field of organic chemistry. HBL is a versatile compound that can be synthesized using a variety of methods and has been shown to exhibit a wide range of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Renaissance in Synthetic Approaches
Research on alpha-methylene-gamma-butyrolactones, which are structurally related to alpha-Hexyl-gamma-butyrolactone, has seen a significant resurgence. The focus has been on their structural types, biological activities, and biosynthesis. Novel synthetic approaches, including work from specific research groups, are being developed, highlighting the growing interest in this field of chemistry (Kitson, Millemaggi, & Taylor, 2009).
Anticonvulsant Properties
Research on alpha, gamma, and alpha, gamma-substituted gamma-butyrolactones has discovered their anticonvulsant properties. Studies have shown that these compounds, including derivatives like alpha-ethyl-alpha-methyl GBL, can prevent seizures induced by various agents in animal models. This suggests that these compounds could represent a new class of anticonvulsant drugs, differentiating them significantly from other gamma-butyrolactone derivatives (Klunk, Covey, & Ferrendelli, 1982).
Synthesis of Polyamine Derivatives
Alpha-methylene-gamma-butyrolactone has been used in the synthesis of polyamine derivatives. This process involves Michael addition and lactone aminolysis, followed by nucleophilic substitution, leading to the creation of a polyamine that can be used as a gene transfer agent. This showcases the versatility of gamma-butyrolactone derivatives in synthetic chemistry and biotechnology applications (Jean, Le Roch, Renault, & Uriac, 2005).
Effect on Producing Fungus, Aspergillus terreus
Butyrolactone I, structurally similar to this compound, is a secondary metabolite produced by Aspergillus terreus. It has been found to induce changes in morphology, sporulation, and secondary metabolism in the fungus, including an increase in the production of therapeutically important compounds like lovastatin. This indicates that butyrolactones can play a significant role in fungal biology and secondary metabolite production (Schimmel, Coffman, & Parsons, 1998).
Neurochemical Aspects
Gamma-Butyrolactone, closely related to this compound, has been studied for its effects on brain chemistry. It has been found to alter levels of neurotransmitters like acetylcholine in the brain, correlating with its depressant effects on the central nervous system. These findings contribute to understanding the neuropharmacological actions of gamma-butyrolactone derivatives (Giarman & Schmidt, 1963).
Streptomyces Signalling Molecules
Gamma-butyrolactones, including this compound, have been identified as signaling molecules in Streptomyces species. They regulate antibiotic production and morphological differentiation in these bacteria, highlighting a broader biological role for gamma-butyrolactones in microbial communities (Takano, 2006).
Wirkmechanismus
Target of Action
Alpha-Hexyl-Gamma-Butyrolactone is a derivative of gamma-butyrolactone (GBL), which is known to interact with several targets. GBL is an endogenous compound made from gamma-aminobutyrate and is the precursor of gamma-hydroxybutyrate . It has been found to interact with O-GlcNAcase NagJ in Clostridium perfringens . .
Mode of Action
Gbl, its parent compound, acts as a prodrug for gamma-hydroxybutyric acid (ghb) in humans . GHB acts as a central nervous system depressant with effects similar to those of barbiturates
Biochemical Pathways
GBL, however, is recognized to be involved in the regulation of morphological development and secondary metabolism in actinomycete bacteria, especially in the genus of Streptomyces . The g-butyrolactones bind to receptors, many of which are involved in regulation of specific antibiotic biosynthesis clusters .
Pharmacokinetics
It can be analyzed by a reverse phase (rp) hplc method with simple conditions . This method is suitable for pharmacokinetics and can be used for isolation impurities in preparative separation .
Result of Action
Gbl, its parent compound, is known to have effects similar to those of barbiturates when it acts as a prodrug for ghb
Action Environment
Gbl, its parent compound, is a hygroscopic, colorless, water-miscible liquid with a weak, characteristic odor . It is soluble in CCl4, methanol, ethanol, acetone, benzene, and ethyl ether . These properties may influence its action and stability in different environments.
Safety and Hazards
Zukünftige Richtungen
Gamma-butyrolactones, including alpha-Hexyl-gamma-butyrolactone, have been broadly studied in the drug discovery field due to their diverse biological activities . They have been used in the synthesis of various biologically active small molecules . Future research may focus on the development of new synthetic methods considering synthetic efficiency, feasibility, and green chemistry .
Biochemische Analyse
Biochemical Properties
Alpha-Hexyl-gamma-butyrolactone plays a significant role in biochemical reactions, particularly in the regulation of antibiotic production and morphological differentiation in certain bacterial species. It interacts with specific enzymes and proteins, such as receptor proteins in Streptomyces species. These interactions are crucial for the regulation of secondary metabolite production, including antibiotics. The nature of these interactions involves the binding of this compound to receptor proteins, which in turn modulates the expression of genes involved in antibiotic biosynthesis .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. In bacterial cells, it influences cell function by regulating cell signaling pathways and gene expression. For instance, in Streptomyces species, this compound binds to receptor proteins, leading to the activation or repression of genes involved in antibiotic production and morphological differentiation. This compound also affects cellular metabolism by modulating the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific receptor proteins. These receptor proteins, often acting as repressors, bind to this compound, which prevents them from binding to DNA targets. This binding interaction induces the expression of target genes, leading to the production of secondary metabolites such as antibiotics. Additionally, this compound may inhibit or activate enzymes involved in various biochemical pathways, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on gene expression and metabolic pathways, although the extent of these effects may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as the regulation of metabolic pathways and the production of secondary metabolites. At high doses, this compound may cause toxic or adverse effects, including disruptions in cellular function and metabolic imbalances. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the production of secondary metabolites in bacterial species. It interacts with enzymes and cofactors that are essential for the biosynthesis of antibiotics and other bioactive compounds. The presence of this compound can influence metabolic flux and alter metabolite levels, thereby affecting the overall metabolic profile of the cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target cells or tissues. The transport and distribution of this compound are crucial for its biological activity, as they determine the compound’s availability and concentration at the site of action .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with biomolecules and its overall efficacy in regulating cellular processes .
Eigenschaften
IUPAC Name |
3-hexyloxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-2-3-4-5-6-9-7-8-12-10(9)11/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVDLVUXSDSVQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7047437 | |
| Record name | alpha-Hexyl-gamma-butyrolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18436-37-8 | |
| Record name | 3-Hexyldihydro-2(3H)-furanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18436-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Hexyl-gamma-butyrolactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018436378 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(3H)-Furanone, 3-hexyldihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | alpha-Hexyl-gamma-butyrolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hexyldihydrofuran-2(3H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.455 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-HEXYL-.GAMMA.-BUTYROLACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4J0O5KWX81 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




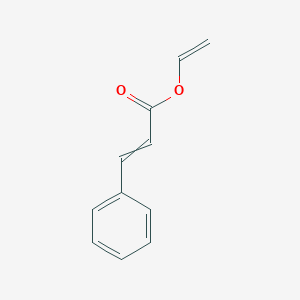

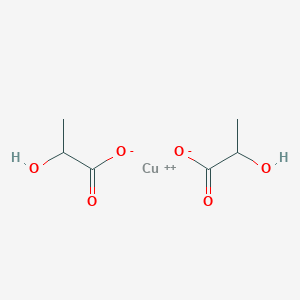

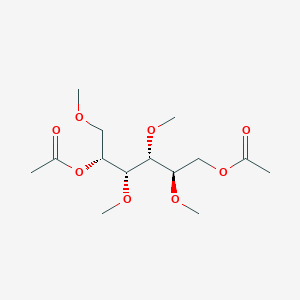

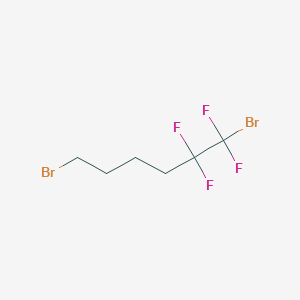
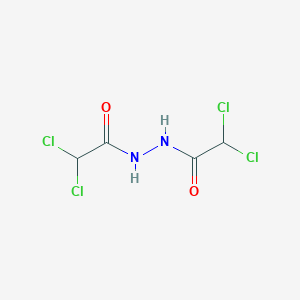
![1-[6-(1-Hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol](/img/structure/B100838.png)

